molecular formula C21H21N2NaO5S B7828871 sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B7828871
M. Wt: 436.5 g/mol
InChI Key: AYAPZOUDXCDGIF-FRFVDRIFSA-M
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Description

1,1-Dichloro-1,3,3,3-tetrafluoropropane: (CAS Number: 64712-27-2) is a chemical compound with the molecular formula C₃H₂Cl₂F₄ and a molecular weight of 184.95 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Dichloro-1,3,3,3-tetrafluoropropane can be synthesized through the fluorination of chloropropenes. The process involves the reaction of 1,1,1,3-tetrachloropropene and 1,1,3,3-tetrachloropropene with hydrogen fluoride at elevated temperatures . The reaction is typically carried out in the presence of a catalyst to facilitate the fluorination process.

Industrial Production Methods: Industrial production of 1,1-dichloro-1,3,3,3-tetrafluoropropane involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 1,1-Dichloro-1,3,3,3-tetrafluoropropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as hydroxide ions, alkoxide ions, or amines.

Major Products Formed:

    Oxidation: Formation of fluorinated carboxylic acids or ketones.

    Reduction: Formation of partially or fully reduced fluorinated hydrocarbons.

    Substitution: Formation of various substituted fluorinated compounds depending on the nucleophile used.

Scientific Research Applications

1,1-Dichloro-1,3,3,3-tetrafluoropropane has several applications in scientific research, including:

    Biology: Employed in studies involving the effects of fluorinated compounds on biological systems.

    Medicine: Investigated for potential use in the development of pharmaceuticals and diagnostic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,1-dichloro-1,3,3,3-tetrafluoropropane involves its interaction with various molecular targets and pathways. The compound can undergo metabolic transformations in biological systems, leading to the formation of reactive intermediates. These intermediates can interact with cellular components, potentially causing oxidative stress and other biochemical effects .

Comparison with Similar Compounds

  • 1,1,1,3-Tetrachloropropene
  • 1,1,3,3-Tetrachloropropene
  • 1,1,1,3-Tetrafluoropropane
  • 1,3-Dichloro-1,1,3,3-tetramethyldisiloxane

Comparison: 1,1-Dichloro-1,3,3,3-tetrafluoropropane is unique due to its specific combination of chlorine and fluorine atoms, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity patterns and applications. For instance, while 1,1,1,3-tetrafluoropropane is primarily used as a refrigerant, 1,1-dichloro-1,3,3,3-tetrafluoropropane finds applications in organic synthesis and research .

Properties

IUPAC Name

sodium;(2S,5R,6R)-6-[(2-ethoxynaphthalene-1-carbonyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O5S.Na/c1-4-28-13-10-9-11-7-5-6-8-12(11)14(13)17(24)22-15-18(25)23-16(20(26)27)21(2,3)29-19(15)23;/h5-10,15-16,19H,4H2,1-3H3,(H,22,24)(H,26,27);/q;+1/p-1/t15-,16+,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYAPZOUDXCDGIF-FRFVDRIFSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)N[C@H]3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N2NaO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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